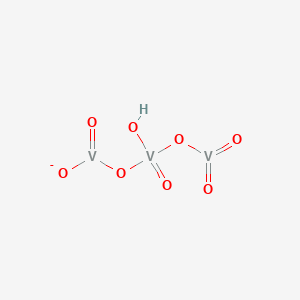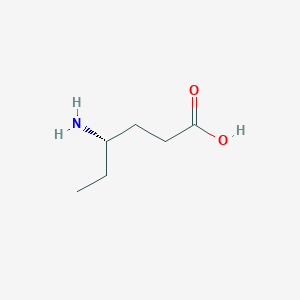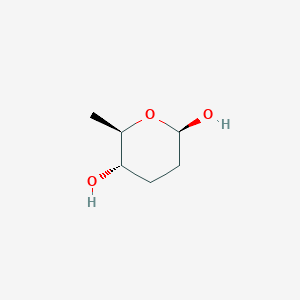
2,3-Dideoxyfucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dideoxyfucose is a derivative of fucose, a hexose deoxy sugar. It is characterized by the absence of hydroxyl groups at the second and third carbon positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dideoxyfucose typically involves the radical deoxygenation of ribonucleosides. The process includes the transformation of ribonucleosides into 2,3-dideoxynucleoside derivatives using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare ribonucleoside 2,3-bisxanthates. In the subsequent radical deoxygenation reaction, tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) are used to replace hazardous reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of safer and more sustainable reagents is emphasized to ensure scalability and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dideoxyfucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,3-Dideoxyfucose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes, particularly in glycosylation and carbohydrate metabolism.
Medicine: Research explores its potential therapeutic applications, including its use in antiviral and anticancer treatments.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 2,3-Dideoxyfucose involves its interaction with specific molecular targets and pathways. As a sugar derivative, it can participate in glycosylation processes, affecting the structure and function of glycoproteins and glycolipids. This interaction can influence various biological pathways, including cell signaling and immune responses .
Vergleich Mit ähnlichen Verbindungen
2,3-Dideoxynucleosides: These compounds share a similar deoxygenation pattern and are used in antiviral therapies.
Fucose Derivatives: Other derivatives of fucose, such as L-fucose and 6-deoxy-L-galactose, have similar structural features but differ in their specific functional groups and biological activities.
Uniqueness: 2,3-Dideoxyfucose is unique due to its specific deoxygenation at the second and third carbon positions, which imparts distinct chemical and biological properties. Its role in glycosylation and potential therapeutic applications set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H12O3 |
|---|---|
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
(2R,5S,6R)-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C6H12O3/c1-4-5(7)2-3-6(8)9-4/h4-8H,2-3H2,1H3/t4-,5+,6-/m1/s1 |
InChI-Schlüssel |
ZCYMCBOUZXAAJG-NGJCXOISSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](CC[C@@H](O1)O)O |
Kanonische SMILES |
CC1C(CCC(O1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


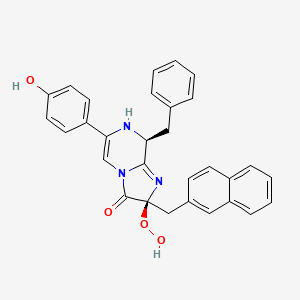
![O-{Hydroxy[((2R)-2-hydroxy-3-{[(1S)-1-hydroxypentadecyl]oxy}propyl)oxy]phosphoryl}-L-serine](/img/structure/B10776825.png)
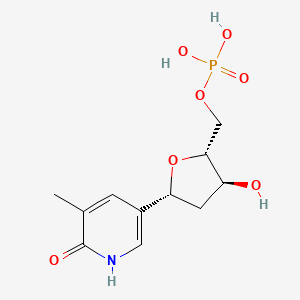
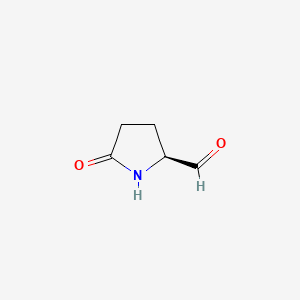
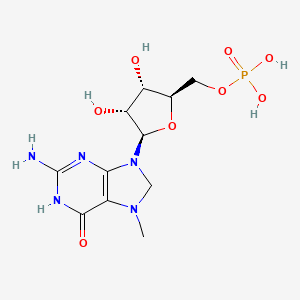
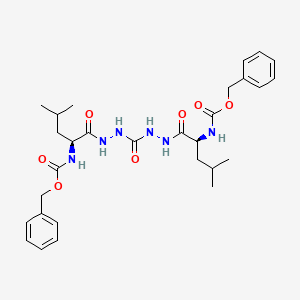
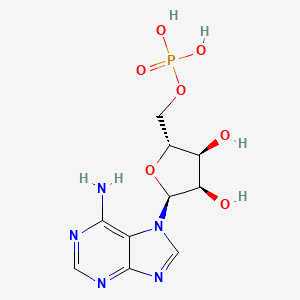
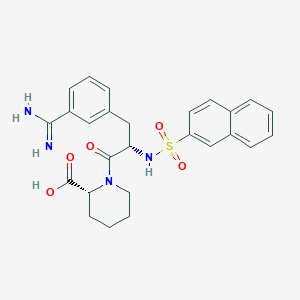
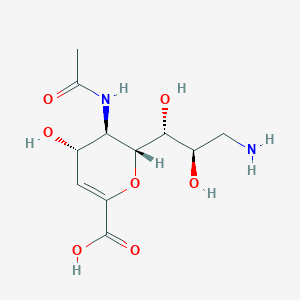

![(3R,4S,5S,6R)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10776880.png)
![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776882.png)
